molecular formula C18H17ClN2O4 B4892998 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide

4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide

Cat. No.: B4892998
M. Wt: 360.8 g/mol
InChI Key: HSBARIKDAXNGDE-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 2-chloro-4-nitrophenoxy group and a cyclopentyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.

    Etherification: 2-chloro-4-nitrophenol is then reacted with 4-hydroxybenzoic acid to form 4-(2-chloro-4-nitrophenoxy)benzoic acid.

    Amidation: The final step involves the amidation of 4-(2-chloro-4-nitrophenoxy)benzoic acid with cyclopentylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

    Reduction: 4-(2-amino-4-nitrophenoxy)-N-cyclopentylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-chloro-4-nitrophenoxy)benzoic acid and cyclopentylamine.

Scientific Research Applications

4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloro-4-nitrophenoxy)benzonitrile
  • 4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride
  • 4-(2-chloro-4-nitrophenoxy)-N-(4-methoxyphenyl)benzamide

Uniqueness

4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-16-11-14(21(23)24)7-10-17(16)25-15-8-5-12(6-9-15)18(22)20-13-3-1-2-4-13/h5-11,13H,1-4H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBARIKDAXNGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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